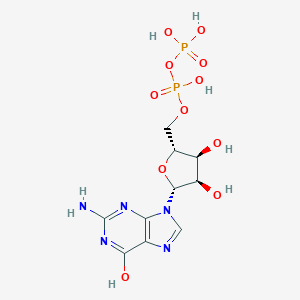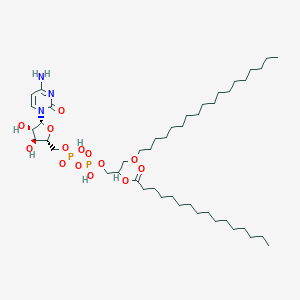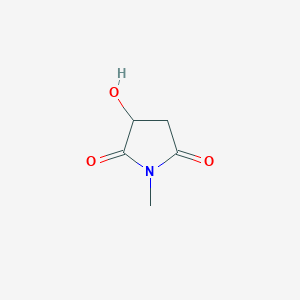![molecular formula C7H6N2S B009364 6-Methylthieno[2,3-d]pyrimidine CAS No. 106691-22-9](/img/structure/B9364.png)
6-Methylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thieno[2,3-d]pyrimidine and has a methyl group attached to the sixth position of the thieno ring. The unique chemical structure of 6-Methylthieno[2,3-d]pyrimidine makes it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 6-Methylthieno[2,3-d]pyrimidine is not fully understood. However, studies have shown that this compound exhibits inhibitory activity against certain enzymes, including tyrosine kinases and cyclin-dependent kinases. These enzymes play a critical role in various cellular processes, including cell growth and proliferation. Inhibition of these enzymes by 6-Methylthieno[2,3-d]pyrimidine may lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against cancer cell lines. Additionally, studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methylthieno[2,3-d]pyrimidine is its potent inhibitory activity against certain enzymes. This makes it a promising candidate for the development of new drugs. Additionally, the synthesis of 6-Methylthieno[2,3-d]pyrimidine is relatively simple and can be achieved through several methods.
However, there are also limitations associated with the use of 6-Methylthieno[2,3-d]pyrimidine in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity against certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 6-Methylthieno[2,3-d]pyrimidine. One potential direction is the development of new drugs based on this compound. Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new cancer drugs.
Another potential direction is the investigation of the anti-inflammatory properties of 6-Methylthieno[2,3-d]pyrimidine. Studies have shown that this compound exhibits anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, 6-Methylthieno[2,3-d]pyrimidine is a promising compound for scientific research. Its unique chemical structure and potent inhibitory activity against certain enzymes make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Applications De Recherche Scientifique
6-Methylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
106691-22-9 |
|---|---|
Formule moléculaire |
C7H6N2S |
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
6-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3 |
Clé InChI |
YRKLSHRTNVQVIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CN=CN=C2S1 |
SMILES canonique |
CC1=CC2=CN=CN=C2S1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

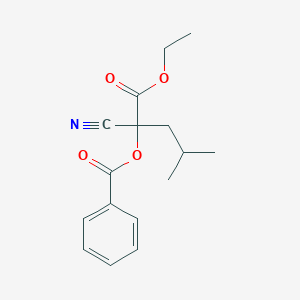
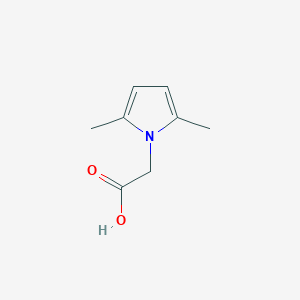
![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)

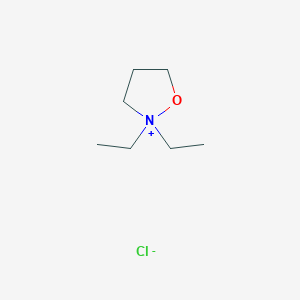
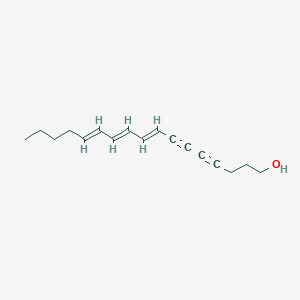
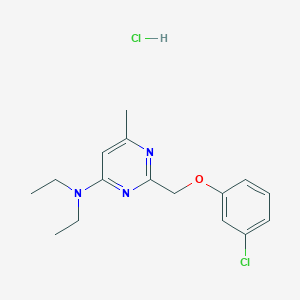
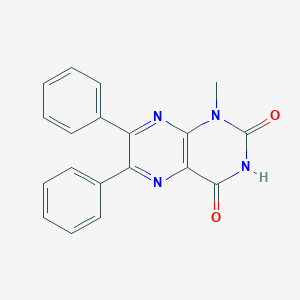

![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

